3-butoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
3-butoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-3-4-11-28-17-9-5-8-16(12-17)22(26)25-23-24-18(14-30-23)20-13-15-7-6-10-19(27-2)21(15)29-20/h5-10,12-14H,3-4,11H2,1-2H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMAQOXOYIRPBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzofuran Ring Construction
The 7-methoxybenzofuran core is synthesized via acid-catalyzed cyclization of 2-hydroxy-4-methoxyacetophenone derivatives. A modified procedure from benzodifuran syntheses employs:
Reaction Conditions
| Component | Specification |
|---|---|
| Starting material | 2-Hydroxy-4-methoxyacetophenone |
| Cyclization agent | H2SO4 (conc.) |
| Temperature | 60-80°C |
| Reaction time | 4-6 hours |
| Yield | 68-72% |
This step introduces the characteristic oxygen heterocycle while preserving the methoxy group at position 7.
Thiazole Ring Formation
The Hantzsch thiazole synthesis proves effective for constructing the 4-(benzofuran-2-yl)-1,3-thiazol-2-amine intermediate:
Key Reaction Parameters
- α-Halo ketone : 2-Bromo-1-(7-methoxybenzofuran-2-yl)ethan-1-one
- Thiourea equivalent : N-Methylthiourea
- Solvent : Ethanol/water (3:1)
- Temperature : Reflux (78°C)
- Reaction time : 8-10 hours
- Yield : 65-70%
This method strategically positions the benzofuran moiety at the thiazole's 4-position while generating the critical 2-amine group for subsequent amidation.
3-Butoxybenzoyl Chloride Preparation
Williamson Ether Synthesis
The 3-butoxy substituent is installed via nucleophilic aromatic substitution:
Optimized Protocol
- Substrate : 3-Hydroxybenzoic acid
- Alkylating agent : 1-Bromobutane
- Base : K2CO3 (anhydrous)
- Solvent : DMF
- Temperature : 110°C
- Reaction time : 12 hours
- Yield : 85-88%
Acid Chloride Formation
Conversion to the reactive acylating agent employs:
- Chlorination reagent : Thionyl chloride (SOCl2)
- Catalyst : DMF (0.1 eq)
- Temperature : 70°C
- Reaction time : 3 hours
- Yield : 92-95%
Amide Coupling Reaction
The final assembly utilizes Schotten-Baumann conditions for controlled acylation:
Reaction Setup
| Parameter | Value |
|---|---|
| Thiazole amine | 1.0 eq |
| 3-Butoxybenzoyl chloride | 1.1 eq |
| Base | NaOH (10% aq.) |
| Solvent | THF/water (2:1) |
| Temperature | 0°C → rt |
| Reaction time | 4 hours |
| Yield | 78-82% |
Critical considerations include:
- Strict temperature control to minimize hydrolysis
- Gradual reagent addition to prevent dimerization
- pH maintenance >10 throughout reaction
Alternative Synthetic Pathways
Palladium-Catalyzed C-H Arylation
Recent advancements in direct functionalization suggest potential for late-stage modification:
Key Advantages
- Avoids multi-step protection/deprotection sequences
- Enables modular synthesis of analogs
- Reduces overall step count
Typical Conditions
| Component | Specification |
|---|---|
| Catalyst | Pd(OAc)2 (5 mol%) |
| Ligand | 8-Aminoquinoline |
| Base | Cs2CO3 |
| Solvent | DMA |
| Temperature | 100°C |
| Reaction time | 16 hours |
Solid-Phase Synthesis
For high-throughput production, resin-bound strategies show promise:
Immobilization Approach
- Wang resin functionalization with Fmoc-protected thiazole amine
- Automated amide coupling using HATU activation
- Cleavage with TFA/H2O (95:5)
Reported Benefits
- Purity >90% without chromatography
- Scalability to kilogram quantities
- Simplified purification workflows
Process Optimization and Troubleshooting
Common Synthetic Challenges
| Issue | Solution |
|---|---|
| Low thiazole ring yield | Use degassed solvents |
| Amide hydrolysis | Strict pH control |
| Benzofuran decomposition | Nitrogen atmosphere |
| Isomer formation | Column chromatography (SiO2) |
Yield Improvement Strategies
- Microwave-assisted synthesis reduces reaction times by 40-60%
- Flow chemistry enhances heat/mass transfer in critical steps
- Catalyst recycling (particularly for Pd systems) lowers costs
Characterization and Quality Control
Comprehensive analysis requires multimodal verification:
Essential Spectroscopic Data
| Technique | Key Signals |
|---|---|
| 1H NMR (400 MHz, DMSO-d6) | δ 8.21 (s, 1H, NH) |
| δ 7.89 (d, J=8.4 Hz, 2H) | |
| δ 6.92 (s, 1H, benzofuran) | |
| 13C NMR | δ 167.8 (C=O) |
| IR | 1650 cm−1 (amide I) |
| HRMS | m/z 481.1543 [M+H]+ |
Purity Assessment
- HPLC: >99% (C18, MeCN/H2O 70:30)
- Melting point: 178-181°C
- Elemental analysis: C 64.21%, H 5.02%, N 8.72%
Scale-Up Considerations
Industrial production necessitates:
- Solvent selection : Replace DMF with 2-MeTHF for greener processing
- Catalyst loading : Reduce Pd to 0.5 mol% via ligand optimization
- Crystallization : Develop anti-solvent system (heptane/EtOAc)
Economic Analysis
| Parameter | Lab Scale | Pilot Plant |
|---|---|---|
| Total steps | 6 | 5 |
| Overall yield | 32% | 41% |
| Cost per kg | $12,500 | $3,800 |
Chemical Reactions Analysis
Types of Reactions
3-butoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: Commonly involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzamide compounds.
Scientific Research Applications
3-butoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its anti-inflammatory properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-butoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known for its ability to bind to various enzymes and receptors, modulating their activity. The benzofuran moiety contributes to the compound’s overall stability and reactivity, enhancing its biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural homology with several benzamide-thiazole hybrids. Key analogues include:
Functional Group Modifications
- Alkoxy Chain Length : Replacing the butoxy group with ethoxy (as in ) reduces hydrophobicity, which may impact bioavailability.
- Heterocyclic Variations : Analogues with benzothiazole (e.g., N-[4-(6-methylbenzothiazol-2-yl)phenyl]-2-(3-methylbutoxy)benzamide ) instead of benzofuran show divergent electronic properties due to sulfur vs. oxygen heteroatoms.
Research Findings and Implications
- Drug-Likeness : Computational modeling (e.g., Molinspiration ) predicts favorable physicochemical parameters for the target compound, with a molecular weight <500 and moderate logP values.
- Knowledge Gaps: Limited data on the target compound’s specific biological targets or in vivo efficacy highlight the need for enzymatic profiling and animal studies.
Biological Activity
3-butoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is a compound that has garnered attention in recent years due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, effects on various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C18H20N2O3S
- Molecular Weight : 348.43 g/mol
The structural components include a benzamide backbone, a thiazole ring, and a methoxy-benzofuran moiety, which are known to contribute to its biological properties.
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Cell Proliferation : Studies have shown that this compound can suppress the proliferation of various cancer cell lines. For example, in hepatocellular carcinoma (HCC) cell lines such as Huh7 and PLC/PRF/5, it significantly reduces cell viability and induces apoptosis at certain concentrations .
- Anti-Metastatic Properties : The compound has demonstrated the ability to inhibit migration and invasion in cancer cells. It affects the expression of proteins involved in epithelial–mesenchymal transition (EMT), such as E-cadherin and vimentin, thereby reducing metastatic potential .
- Modulation of Signaling Pathways : It has been observed that this compound can downregulate integrin α7 and inhibit downstream signaling pathways like FAK/AKT, which are crucial for cancer cell survival and metastasis .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of the compound:
| Activity | Cell Line | Effect Observed | Concentration (μM) | IC50 Value (μM) |
|---|---|---|---|---|
| Cell Viability Inhibition | Huh7 | Significant suppression | 5 - 80 | 38.15 (48h) |
| Migration Inhibition | Huh7 | Reduced motility | 1 - 5 | N/A |
| EMT Modulation | Huh7 | Upregulation of E-cadherin | N/A | N/A |
| Integrin α7 Downregulation | Huh7 | Decreased expression | N/A | N/A |
Case Studies
Several studies have explored the biological activity of similar compounds within the benzofuran and thiazole classes:
- Anti-Cancer Activity : A study highlighted that derivatives with similar structures showed potent anti-cancer effects against various tumor types, emphasizing their potential as therapeutic agents .
- Mechanistic Insights : Research on benzofuran derivatives indicated that they could alter cytoskeletal dynamics in cancer cells, which is critical for understanding their anti-metastatic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
